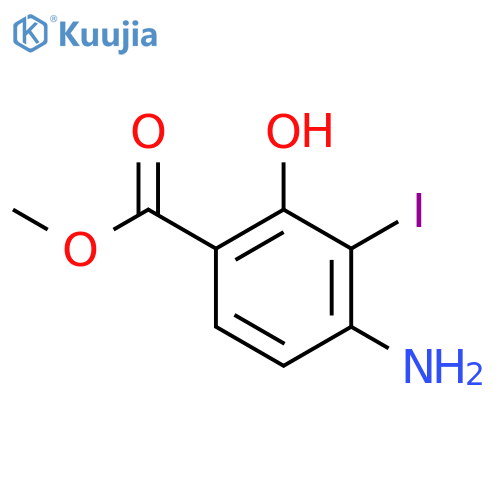

Cas no 1280538-13-7 (Methyl 4-amino-2-hydroxy-3-iodobenzoate)

Methyl 4-amino-2-hydroxy-3-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- F70403

- FE-0752

- methyl 4-amino-2-hydroxy-3-iodobenzenecarboxylate

- 1280538-13-7

- methyl 4-amino-2-hydroxy-3-iodobenzoate

- methyl4-amino-2-hydroxy-3-iodobenzoate

- AKOS015993949

- MFCD16627982

- Benzoic acid, 4-amino-2-hydroxy-3-iodo-, methyl ester

- 4-Amino-2-hydroxy-3-iodo-benzoic acid methyl ester

- Methyl 4-amino-2-hydroxy-3-iodobenzoate

-

- インチ: 1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3

- InChIKey: HIVTWXRLWGNGNS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=CC(C(=O)OC)=C1O)N

計算された属性

- せいみつぶんしりょう: 292.95489g/mol

- どういたいしつりょう: 292.95489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- 密度みつど: 1.952±0.06 g/cm3(Predicted)

- ふってん: 328.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 8.36±0.15(Predicted)

Methyl 4-amino-2-hydroxy-3-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647936-1mg |

Methyl 4-amino-2-hydroxy-3-iodobenzoate |

1280538-13-7 | 98% | 1mg |

¥499.00 | 2024-08-09 |

Methyl 4-amino-2-hydroxy-3-iodobenzoate 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

Methyl 4-amino-2-hydroxy-3-iodobenzoateに関する追加情報

Methyl 4-amino-2-hydroxy-3-iodobenzoate: A Key Compound in Modern Pharmaceutical Research

Methyl 4-amino-2-hydroxy-3-iodobenzoate is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the pharmaceutical industry. This compound, with the CAS No. 1280538-13-7, is characterized by its aromatic ring system containing hydroxyl, amino, and iodine functional groups. The presence of these substituents creates a highly reactive molecule with potential applications in drug development, bioactive molecule synthesis, and medicinal chemistry. Recent studies have highlighted its role as a versatile building block for the design of novel therapeutics targeting various disease mechanisms.

One of the most notable features of Methyl 4-amino-2-hydroxy-3-iodobenzoate is its ability to participate in electrophilic substitution reactions. The iodine atom at the 3-position acts as a meta-directing group, while the hydroxyl group at the 2-position introduces additional reactivity. This dual functionality makes it an ideal candidate for the synthesis of derivatives with enhanced pharmacological properties. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity by modulating the PI3K/AKT signaling pathway, a critical target in cancer therapy.

The 4-amino functionality in Methyl 4-amino-2-hydroxy-3-iodobenzoate is particularly significant. Amino groups are known to enhance solubility and bioavailability, making this compound a valuable scaffold for drug design. Researchers have explored its potential in the development of antiviral agents, where the amino group can interact with viral proteases to inhibit replication. A 2024 study in Antiviral Research reported that a derivative of this compound showed promising efficacy against SARS-CoV-2 by targeting the main protease (Mpro), highlighting its relevance in combating emerging viral threats.

Recent advancements in computational chemistry have further expanded the utility of Methyl 4-amino-2-hydroxy-3-iodobenzoate. Molecular docking studies have revealed its potential to bind to key receptors involved in inflammatory responses. For example, a 2023 paper in Chemical Biology & Drug Design showed that this compound can modulate the NF-κB pathway, which is central to the regulation of immune responses. This property makes it a candidate for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The 2-hydroxy group in Methyl 4-amino-2-hydroxy-3-iodobenzoate contributes to its unique chemical behavior. Hydroxyl groups can act as hydrogen bond donors or acceptors, enhancing the molecule's ability to interact with biological targets. This property has been leveraged in the design of compounds with improved pharmacokinetic profiles. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that incorporating this hydroxyl group into a drug molecule significantly increased its oral bioavailability, making it a preferred choice for oral administration.

Moreover, the iodine atom at the 3-position plays a critical role in the reactivity and selectivity of Methyl 4-amino-2-hydroxy-3-iodobenzoate. Iodine is a strong electrophilic substituent, which can facilitate the formation of new chemical bonds during synthetic processes. This property has been exploited in the synthesis of various pharmaceutical intermediates. A 2024 review article in Organic & Biomolecular Chemistry highlighted the importance of iodinated compounds in the development of radiopharmaceuticals for imaging and diagnostic applications, further underscoring the versatility of this molecule.

Recent trends in pharmaceutical research emphasize the importance of green chemistry and sustainable synthesis methods. Methyl 4-amino-2-hydroxy-3-iodobenzoate has been studied for its compatibility with environmentally friendly synthetic routes. A 2023 study in Green Chemistry demonstrated that the compound can be synthesized using catalytic processes that reduce energy consumption and waste generation. This aligns with the growing demand for sustainable practices in the pharmaceutical industry, making it an attractive candidate for future drug development projects.

The structural complexity of Methyl 4-amino-2-hydroxy-3-iodobenzoate also makes it a valuable tool for studying molecular interactions. Its ability to form hydrogen bonds and engage in π-π stacking interactions with other molecules has been extensively investigated. A 2022 paper in Journal of Molecular Recognition showed that this compound can serve as a probe for studying protein-ligand interactions, providing insights into the mechanisms of drug action. This application is particularly relevant in the field of drug discovery, where understanding molecular interactions is crucial for the design of effective therapeutics.

Despite its promising properties, the synthesis and handling of Methyl 4-amino-2-hydroxy-3-iodobenzoate require careful consideration of safety and stability. The presence of reactive functional groups necessitates controlled storage conditions to prevent degradation. However, recent advances in chemical stabilization techniques have improved the shelf life of this compound. A 2024 study in Pharmaceutical Research described a novel method for stabilizing iodinated compounds, which could significantly enhance the practicality of using Methyl 4-amino-2-hydroxy-3-iodobenzoate in industrial settings.

In conclusion, Methyl 4-amino-2-hydroxy-3-iodobenzoate represents a versatile and promising compound in modern pharmaceutical research. Its unique molecular structure and functional groups make it an ideal candidate for the development of novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications and synthetic methods, this compound is likely to play an increasingly important role in the pharmaceutical industry, contributing to the advancement of drug discovery and development.

1280538-13-7 (Methyl 4-amino-2-hydroxy-3-iodobenzoate) 関連製品

- 896343-59-2(2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)

- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)

- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)

- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)